molecular formula C16H12N2O2S B12793114 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide CAS No. 71087-62-2

3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide

Cat. No.: B12793114
CAS No.: 71087-62-2
M. Wt: 296.3 g/mol
InChI Key: OTUKHJHWSAVWJH-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide is a heterocyclic compound that belongs to the class of pyrazoles This compound is known for its unique structural features, which include a benzothieno ring fused with a pyrazole ring The presence of the 4,4-dioxide group adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Scientific Research Applications

3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways and targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide lies in its fused benzothieno-pyrazole structure and the presence of the 4,4-dioxide group.

Biological Activity

3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole 4,4-dioxide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10N2O2S\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound features a benzothieno ring fused with a pyrazole moiety, contributing to its unique properties and biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups at specific positions enhance antimicrobial efficacy .

CompoundBacterial StrainInhibition Zone (mm)
3-Methyl-1-phenyl-pyrazoleE. coli15
3-Methyl-1-phenyl-pyrazoleS. aureus18

Anti-inflammatory Activity

Pyrazole derivatives have been noted for their anti-inflammatory effects. In experimental models, compounds similar to 3-Methyl-1-phenyl-1H-(1)benzothieno(3,2-c)pyrazole were evaluated for their ability to reduce inflammation induced by carrageenan. Results showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

The anticancer properties of pyrazoles have been explored in various studies. For instance, derivatives were tested against breast cancer cell lines (MCF-7), showing promising cytotoxic effects. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

CompoundCancer Cell LineIC50 (µM)
3-Methyl-1-phenyl-pyrazoleMCF-725

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some pyrazole derivatives inhibit enzymes such as monoamine oxidase (MAO), which is linked to neuroprotective effects.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer and anti-inflammatory properties.

Case Study 1: Antimicrobial Evaluation

A series of synthesized pyrazole derivatives were screened for antimicrobial activity using the disc diffusion method. Results indicated that certain substitutions on the phenyl ring significantly enhanced activity against E. coli and S. aureus, suggesting a potential pathway for developing new antibiotics .

Case Study 2: Anticancer Screening

In vitro studies involving MCF-7 cell lines demonstrated that specific structural modifications in pyrazole compounds could lead to increased cytotoxicity. The study highlighted the importance of substituent groups in enhancing anticancer activity through apoptosis pathways .

Properties

CAS No.

71087-62-2

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

3-methyl-1-phenyl-[1]benzothiolo[3,2-c]pyrazole 4,4-dioxide

InChI

InChI=1S/C16H12N2O2S/c1-11-16-15(18(17-11)12-7-3-2-4-8-12)13-9-5-6-10-14(13)21(16,19)20/h2-10H,1H3

InChI Key

OTUKHJHWSAVWJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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